O-Desmethyl-asoprisnil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Desmethyl-asoprisnil is a derivative of asoprisnil, a selective progesterone receptor modulator (SPRM). Asoprisnil is known for its mixed progesterone agonist/antagonist activity, which makes it a valuable compound in the treatment of gynecological disorders such as uterine fibroids and endometriosis . This compound retains some of these properties and is used in various scientific research applications.
Preparation Methods
The preparation of O-Desmethyl-asoprisnil involves several synthetic routes and reaction conditions. One method includes the reliable and reproducible preparation of 4-17β-methoxy-17α-methoxymethyl-3-oxoestra-4,9-dien-11β-ylbenzaldehyde (E)-oxime (asoprisnil) on a pilot and manufacturing scale . This method ensures the compound’s physical stability, making it suitable for the manufacture of solid pharmaceutical forms such as tablets and coated tablets .
Chemical Reactions Analysis
O-Desmethyl-asoprisnil undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
O-Desmethyl-asoprisnil has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been used in clinical studies for the treatment of uterine leiomyomata and endometrial neoplasms . Additionally, it has shown potential in inhibiting melanosome export in melanoma cells and melanocytes, indicating its potential use in dermatological research .
Mechanism of Action
The mechanism of action of O-Desmethyl-asoprisnil involves its interaction with progesterone receptors. It exhibits partial agonist/antagonist properties and tissue-selective effects . The compound differentially recruits coactivators and corepressors compared to other SPRMs, which contributes to its unique pharmacological profile . It targets the endometrium and breast tissues, inducing antiproliferative effects and amenorrhea .
Comparison with Similar Compounds
O-Desmethyl-asoprisnil is similar to other selective progesterone receptor modulators such as mifepristone and ulipristal acetate . it exhibits unique properties, such as its specific cofactor interaction profile and its ability to target the endometrium without inducing labor . These characteristics make it a valuable compound in the treatment of gynecological disorders.
Conclusion
This compound is a versatile compound with significant potential in scientific research and clinical applications. Its unique properties and mechanism of action make it a valuable tool in the treatment of gynecological disorders and other medical conditions.
Properties
Molecular Formula |
C27H33NO4 |
---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
(8S,11R,13S,14S,17S)-17-hydroxy-11-[4-[(Z)-hydroxyiminomethyl]phenyl]-17-(methoxymethyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H33NO4/c1-26-14-23(18-5-3-17(4-6-18)15-28-31)25-21-10-8-20(29)13-19(21)7-9-22(25)24(26)11-12-27(26,30)16-32-2/h3-6,13,15,22-24,30-31H,7-12,14,16H2,1-2H3/b28-15-/t22-,23+,24-,26-,27+/m0/s1 |
InChI Key |
MYZYNBWSWLQTQU-WCQDKSLHSA-N |
Isomeric SMILES |
C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(COC)O)C5=CC=C(C=C5)/C=N\O |
Canonical SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(COC)O)C5=CC=C(C=C5)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.